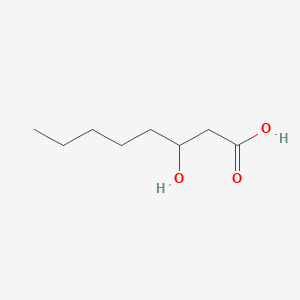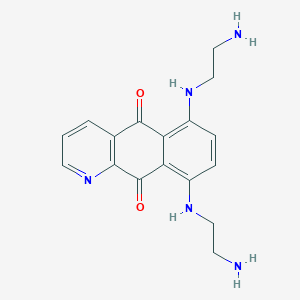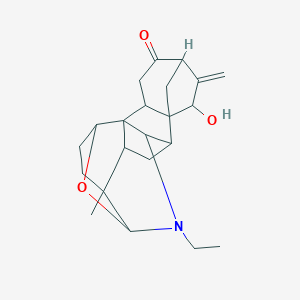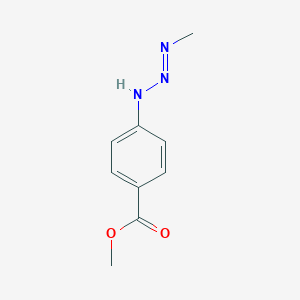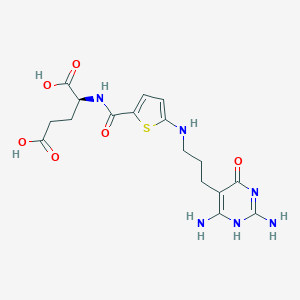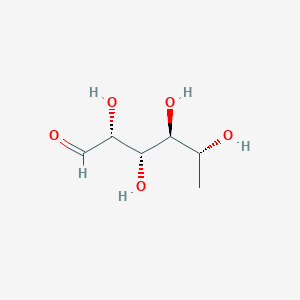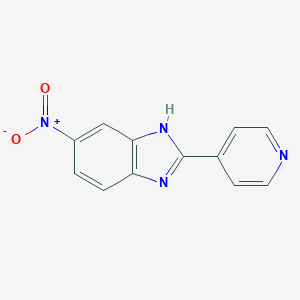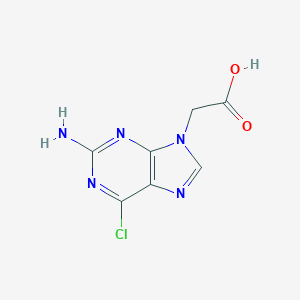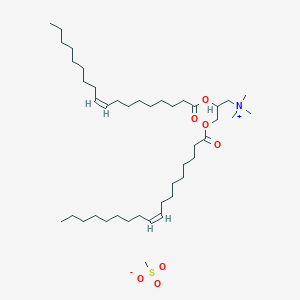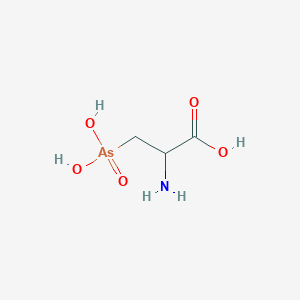
3-Arsonoalanine
Overview
Description
3-Arsonoalanine is an organoarsenic compound that is structurally analogous to phosphonoalanine. It is characterized by the presence of an arsenic atom bonded to an alanine molecule. This compound has garnered interest due to its potential biological and chemical applications, particularly in the study of enzyme inhibition and as a biochemical tool.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Arsonoalanine can be synthesized through the Strecker synthesis, which involves the reaction of arsonoacetaldehyde with ammonia and hydrogen cyanide. Arsonoacetaldehyde is prepared by the action of periodate on 2,3-dihydroxypropylarsonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction vessels and conditions. The key challenge in industrial production is the handling of arsenic compounds, which require stringent safety protocols to prevent environmental contamination and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: 3-Arsonoalanine undergoes various chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsenic atom to lower oxidation states.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild acidic or basic conditions.
Major Products:
Oxidation Products: Arsenate derivatives.
Reduction Products: Arsenite derivatives.
Substitution Products: Various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Arsonoalanine has several scientific research applications:
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes such as aspartate aminotransferase and aspartate ammonia-lyase.
Biochemical Tool: It serves as a biochemical tool to investigate the metabolic pathways involving arsenic compounds.
Medical Research:
Industrial Applications: Used in the synthesis of other organoarsenic compounds and as a precursor in various chemical reactions.
Mechanism of Action
3-Arsonoalanine exerts its effects primarily through enzyme inhibition. It competes with natural substrates such as aspartate for binding to enzymes like aspartate aminotransferase and aspartate ammonia-lyase. This competitive inhibition disrupts the normal enzymatic activity, leading to the accumulation of intermediates and inhibition of metabolic pathways. The molecular targets include the active sites of these enzymes, where this compound binds and prevents the normal substrate from accessing the catalytic site .
Comparison with Similar Compounds
Phosphonoalanine: Structurally similar but contains a phosphorus atom instead of arsenic.
Arsonoacrylic Acid: An arsenic-containing analogue of acrylic acid.
Arsonolactate: An arsenic-containing analogue of lactate.
Uniqueness of 3-Arsonoalanine: this compound is unique due to its specific inhibition of enzymes involved in amino acid metabolism. Unlike phosphonoalanine, which is more stable, this compound can release arsenate upon transamination, making it a potent inhibitor and a valuable tool for studying arsenic toxicity and enzyme mechanisms .
Properties
IUPAC Name |
2-amino-3-arsonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCZPBTWUDWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8AsNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934220 | |
| Record name | 3-Arsonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151291-89-3 | |
| Record name | 3-Arsonoalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Arsonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


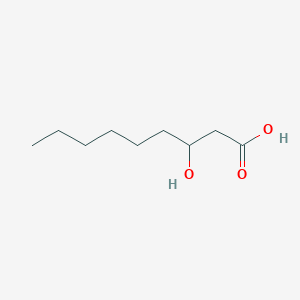
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
